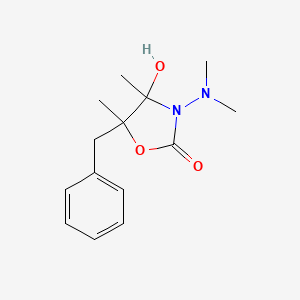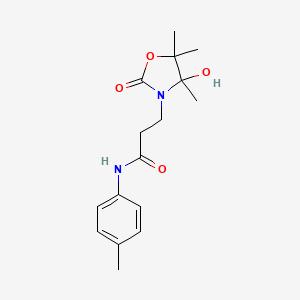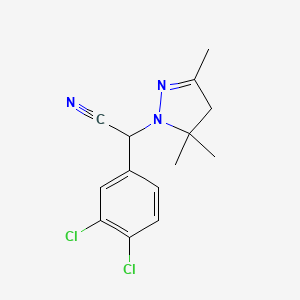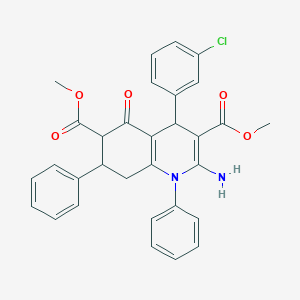
5-BENZYL-3-(DIMETHYLAMINO)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE
Overview
Description
5-BENZYL-3-(DIMETHYLAMINO)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE is a complex organic compound that belongs to the class of oxazolidinones. This compound is characterized by its unique structure, which includes a benzyl group, a dimethylamino group, and a hydroxy group attached to an oxazolidinone ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZYL-3-(DIMETHYLAMINO)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazolidinone ring, followed by the introduction of the benzyl and dimethylamino groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve high efficiency and minimal waste generation.
Chemical Reactions Analysis
Types of Reactions
5-BENZYL-3-(DIMETHYLAMINO)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-BENZYL-3-(DIMETHYLAMINO)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-BENZYL-3-(DIMETHYLAMINO)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the dimethylamino group may interact with nucleophilic sites, while the benzyl group can enhance binding affinity through hydrophobic interactions. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-BENZYL-3-(DIMETHYLAMINO)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE include other oxazolidinones with different substituents, such as:
- 5-benzyl-3-(dimethylamino)-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-thione
- 5-benzyl-3-(dimethylamino)-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-imine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry, where its unique structure can be leveraged to achieve desired outcomes.
Properties
IUPAC Name |
5-benzyl-3-(dimethylamino)-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-13(10-11-8-6-5-7-9-11)14(2,18)16(15(3)4)12(17)19-13/h5-9,18H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZFNQLSBBOHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)N(C)C)(C)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3-CHLOROPHENYL)-4-(4-HYDROXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE](/img/structure/B4305552.png)
![Dimethyl 3-(4-chlorophenyl)-5-methyl-1,3-dihydropyrrolo[1,2-c]thiazole-6,7-dicarboxylate](/img/structure/B4305559.png)
![ETHYL 2-({2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]BENZOYL}AMINO)ACETATE](/img/structure/B4305562.png)
![2,4-DICHLORO-N-(1-NAPHTHYL)-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE](/img/structure/B4305566.png)
![2,4-DICHLORO-N-(4-CHLOROPHENYL)-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE](/img/structure/B4305573.png)

![3-(2-chloro-5-nitrophenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B4305600.png)
![1-{2-[3A,9B-DIMETHYL-2-OXO-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-1(2H)-YL]ETHYL}-3A,9B-DIMETHYL-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-2(1H)-ONE](/img/structure/B4305609.png)

![3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4305617.png)
![N-{2-[(E)-2-(3,4-DIMETHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE](/img/structure/B4305625.png)
![5,6-DIMETHYL-1-{[2-(4-METHYLPHENOXY)ETHOXY]METHYL}-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE](/img/structure/B4305628.png)

